6-Bromo-5-fluoro-1-hydrazinylisoquinoline
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Overview
Description
6-Bromo-5-fluoro-1-hydrazinylisoquinoline is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-1-hydrazinylisoquinoline typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Bromination: The isoquinoline undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6th position.
Fluorination: The brominated isoquinoline is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide to introduce the fluorine atom at the 5th position.
Hydrazinylation: Finally, the compound undergoes hydrazinylation by reacting with hydrazine or a hydrazine derivative to introduce the hydrazinyl group at the 1st position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-1-hydrazinylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
6-Bromo-5-fluoro-1-hydrazinylisoquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1-hydrazinylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluoro-1H-indazole: Similar in structure but differs in the position of the bromine and fluorine atoms.
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline: Similar core structure but differs in the saturation of the isoquinoline ring.
Uniqueness
6-Bromo-5-fluoro-1-hydrazinylisoquinoline is unique due to its specific substitution pattern and the presence of the hydrazinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H7BrFN3 |
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Molecular Weight |
256.07 g/mol |
IUPAC Name |
(6-bromo-5-fluoroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H7BrFN3/c10-7-2-1-6-5(8(7)11)3-4-13-9(6)14-12/h1-4H,12H2,(H,13,14) |
InChI Key |
UGHGLPWRUIECNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)NN)F)Br |
Origin of Product |
United States |
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